Cas no 1603395-22-7 (3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione)

3-Ethoxy-4-iodo-1λ⁶-thiolane-1,1-dione is a specialized sulfone derivative featuring an ethoxy substituent and an iodine atom on a thiolane ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for constructing complex molecular frameworks. The presence of both electron-withdrawing (sulfone) and electron-donating (ethoxy) groups, along with the reactive iodine moiety, enables selective functionalization, making it valuable for cross-coupling reactions and further derivatization. Its well-defined structure and stability under controlled conditions facilitate precise modifications in pharmaceutical and materials science research. The compound’s unique reactivity profile offers opportunities for developing novel synthetic pathways.
3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione structure
1603395-22-7 structure
Product Name:3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione
CAS No:1603395-22-7
MF:C6H11IO3S
MW:290.119213342667
CID:5691702
PubChem ID:121599967
Update Time:2025-06-11

3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • AKOS026734237
    • 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione
    • 1603395-22-7
    • EN300-1133174
    • 3-Ethoxy-4-iodotetrahydrothiophene 1,1-dioxide
    • Thiophene, 3-ethoxytetrahydro-4-iodo-, 1,1-dioxide
    • Inchi: 1S/C6H11IO3S/c1-2-10-6-4-11(8,9)3-5(6)7/h5-6H,2-4H2,1H3
    • InChI Key: IGCFRKNNYBMYBC-UHFFFAOYSA-N
    • SMILES: IC1CS(CC1OCC)(=O)=O

Computed Properties

  • Exact Mass: 289.94736g/mol
  • Monoisotopic Mass: 289.94736g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.84±0.1 g/cm3(Predicted)
  • Boiling Point: 395.8±42.0 °C(Predicted)

3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione Pricemore >>

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Additional information on 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione

Comprehensive Overview of 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1603395-22-7)

The compound 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1603395-22-7) is a specialized sulfur-containing heterocyclic molecule that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical research and material science. This article delves into the molecular structure, synthesis, and emerging uses of this compound, while addressing common queries and trends in the field.

Structurally, 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione features a thiolane ring (a five-membered sulfur heterocycle) with an ethoxy group at the 3-position and an iodo substituent at the 4-position. The 1,1-dione moiety indicates the presence of two oxygen atoms doubly bonded to the sulfur, classifying it as a sulfone derivative. This combination of functional groups makes it a versatile intermediate for organic synthesis, particularly in the development of bioactive molecules.

Recent studies highlight the growing interest in sulfur-based compounds like 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione for their role in drug discovery. Researchers are exploring its potential as a building block for antiviral agents and enzyme inhibitors, aligning with the surge in demand for novel therapeutics. The iodo substituent offers opportunities for cross-coupling reactions, a hot topic in catalysis research, as evidenced by frequent searches for "Pd-catalyzed iodoarene reactions" in scientific databases.

From a material science perspective, the compound's sulfone group contributes to thermal stability, making it relevant for high-performance polymers. This ties into the broader trend of "sustainable materials" and "green chemistry," where researchers seek eco-friendly alternatives to traditional petrochemical-derived substances. The ethoxy group further enhances solubility, a critical factor in formulation chemistry—a frequently searched term in pharmaceutical development circles.

Synthetic routes to 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione typically involve oxidation of corresponding thioethers or halogenation of precursor sulfones. Recent advancements in flow chemistry (a trending methodology) have improved the efficiency of such processes, reducing waste and energy consumption—key concerns in modern process chemistry optimization.

Analytical characterization of this compound employs techniques like NMR spectroscopy (particularly 13C and 1H NMR), mass spectrometry, and X-ray crystallography. These methods confirm the regiochemistry of substitutions on the thiolane ring, a detail crucial for reproducibility—a major focus in the "reproducibility crisis" discussions prevalent in scientific literature.

In conclusion, 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1603395-22-7) represents a compelling case study in the intersection of medicinal chemistry and advanced materials. Its structural features address multiple contemporary research needs, from targeted drug design to smart material development, positioning it as a compound of continued interest in both academic and industrial settings.

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